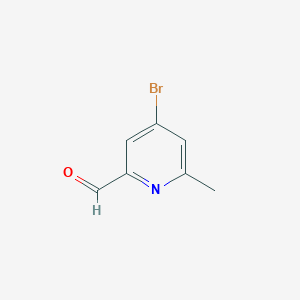

4-Bromo-6-methylpicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFCKLORODWILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631014 | |

| Record name | 4-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448906-71-6 | |

| Record name | 4-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 6 Methylpicolinaldehyde

Precursor-Based Synthesis Routes

The construction of the 4-Bromo-6-methylpicolinaldehyde scaffold relies heavily on the selection and modification of appropriate starting materials. The following sections detail synthesis routes starting from common pyridine (B92270) precursors.

Derivations from 6-Methylpicolinaldehyde

A direct approach to this compound involves the bromination of 6-methylpicolinaldehyde. This method is contingent on achieving regioselectivity, directing the bromine atom to the C4 position of the pyridine ring. The aldehyde and methyl groups on the ring influence the site of electrophilic substitution. While direct bromination of similar picolinaldehydes has been reported, achieving specific C4 bromination in the presence of a C6 methyl group requires careful selection of brominating agents and reaction conditions to overcome the directing effects of the existing substituents.

Transformations of Halogenated Pyridine Precursors, e.g., 2-Bromo-6-methylpyridine (B113505)

An alternative and often more controlled strategy begins with a pre-halogenated pyridine ring, such as 2-Bromo-6-methylpyridine. This commercially available precursor can be synthesized from 2-amino-6-methylpyridine (B158447) through a Sandmeyer-type reaction. The challenge then lies in the selective introduction of the aldehyde group at the C2 position. One potential route involves the lithiation of 2-bromo-6-methylpyridine followed by formylation. However, a more common approach involves the transformation of a related precursor, 2,6-dibromopyridine (B144722). In this method, one bromine atom is selectively replaced by a formyl group. For instance, 2,6-dibromopyridine can be treated with n-butyllithium at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), to yield 6-bromo-2-pyridinecarboxaldehyde. prepchem.com A subsequent step would be required to introduce the methyl group at the C6 position, which can be challenging.

A more direct route would involve the oxidation of a methyl group on a pre-brominated scaffold. For example, starting with 4-bromo-2,6-dimethylpyridine (B109321) (4-bromo-2,6-lutidine), one of the methyl groups could be selectively oxidized to an aldehyde. This selective oxidation is a significant synthetic hurdle, as both methyl groups are activated.

| Starting Material | Reagents | Product | Yield |

| 2,6-Dibromopyridine | 1. n-BuLi, Ether, -78°C2. DMF | 6-Bromo-2-pyridinecarboxaldehyde | ~71% prepchem.com |

This table outlines a key transformation of a halogenated pyridine precursor relevant to the synthesis of the target molecule.

Exploration of Alternative Pyridine Building Blocks

The synthesis can also commence from other pyridine building blocks. A prominent example is the use of 4-bromo-2,6-dimethylpyridine. nih.gov This precursor already contains the desired bromine at C4 and a methyl group at C6. The primary synthetic challenge is the selective oxidation of the C2-methyl group to an aldehyde. Various oxidizing agents could be explored for this transformation, with the goal of minimizing side reactions and over-oxidation to a carboxylic acid.

Another approach could involve the synthesis of 4-bromo-6-methylpicolinic acid, which can then be reduced to the target aldehyde. bldpharm.com The synthesis of the picolinic acid derivative can be achieved from 4-amino-6-methylpicolinic acid via a Sandmeyer reaction.

Bromination Strategies

The introduction of a bromine atom onto the pyridine ring is a critical step in many of the potential synthetic routes. The choice of bromination strategy depends on the substrate and the desired regioselectivity.

Electrophilic Aromatic Substitution on Picolinaldehyde Scaffolds

The direct bromination of a picolinaldehyde scaffold is an example of electrophilic aromatic substitution. The pyridine ring is generally less reactive towards electrophiles than benzene, and the position of substitution is influenced by the existing substituents. The aldehyde group is an electron-withdrawing group, which deactivates the ring, while the methyl group is an electron-donating group, which activates it. The interplay of these electronic effects, along with the steric hindrance, will determine the regiochemical outcome of the bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst are commonly employed for such transformations. mdpi.com Careful control of reaction conditions, such as temperature and solvent, is crucial to achieve the desired 4-bromo isomer. mdpi.com

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of substituted pyridines is a well-studied area of organic synthesis. For substrates that are not suitably activated or where the desired position is not electronically favored, directed metalation can be a powerful tool. This involves the use of a directing group to position a metalating agent (like n-butyllithium) at a specific site on the ring, which is then quenched with a bromine source.

In the context of 6-methylpicolinaldehyde, the aldehyde group could potentially direct lithiation to the C3 position. Therefore, protecting the aldehyde or starting from a precursor where the directing effects favor C4 bromination is often a more viable strategy. For instance, the bromination of a pyridine N-oxide derivative can alter the regioselectivity of the substitution pattern.

The use of specific brominating agents can also influence the outcome. For example, tetrabutylammonium (B224687) tribromide has been used for the regioselective bromination of certain heterocyclic systems. nih.gov

| Bromination Method | Reagent | Substrate Type | Key Feature |

| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Activated or deactivated aromatic rings | Reaction conditions are critical for selectivity mdpi.com |

| Directed ortho-Metalation | n-Butyllithium followed by Br₂ | Substituted aromatics with a directing group | High regioselectivity based on the directing group |

| N-Oxide Strategy | Bromine/Acid | Pyridine N-oxides | Alters the electronic properties of the ring, changing substitution patterns |

This table summarizes various bromination strategies that could be applied to the synthesis of this compound.

Aldehyde Functionalization Routes

Oxidation of Alcohols to Picolinaldehyde

A common and effective route to picolinaldehydes is the oxidation of the corresponding 2-(hydroxymethyl)pyridine. masterorganicchemistry.com For the synthesis of this compound, the precursor alcohol is (4-Bromo-6-methylpyridin-2-yl)methanol. This oxidation must be conducted under mild conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the sensitive bromo-substituted pyridine ring.

A variety of oxidizing agents can be employed for this transformation. Manganese dioxide (MnO₂) is a frequently used reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes pyridyl methanols. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. The heterogeneous nature of the reaction simplifies work-up, as the manganese byproducts can be removed by simple filtration.

Other modern oxidation protocols, such as those employing Dess-Martin periodinane (DMP) or a Swern oxidation, also offer high yields and chemoselectivity.

Table 1: Comparison of Common Reagents for Alcohol Oxidation

| Reagent | Typical Conditions | Advantages | Considerations |

| **Manganese Dioxide (MnO₂) ** | DCM or CHCl₃, Room Temp | Mild conditions, easy work-up (filtration) | Requires large excess of activated reagent |

| Dess-Martin Periodinane (DMP) | DCM, Room Temp | High yields, fast reaction times | Reagent is shock-sensitive |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | DCM, Low Temp (-78 °C) | High efficiency for hindered alcohols | Requires cryogenic temperatures, unpleasant odor |

Reduction of Esters or Nitriles to Aldehydes

An alternative and widely used strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile. This approach avoids the isolation of the intermediate alcohol. Diisobutylaluminium hydride (DIBAL-H) is a premier reagent for this purpose, capable of reducing esters and nitriles to aldehydes at low temperatures. youtube.com

The synthesis would start from a precursor like methyl 4-bromo-6-methylpicolinate. rsc.org The reaction is performed by treating the ester with one equivalent of DIBAL-H in an anhydrous, non-protic solvent such as toluene (B28343) or THF at a low temperature, typically -78 °C. youtube.com Maintaining this low temperature is crucial to prevent the reducing agent from further reducing the newly formed aldehyde to the primary alcohol. The reaction is quenched at low temperature with a suitable reagent like methanol (B129727) followed by aqueous work-up to yield this compound. youtube.com

Similarly, the corresponding nitrile, 4-bromo-6-methylpicolinonitrile, can be reduced with DIBAL-H to an intermediate imine, which is then hydrolyzed upon aqueous work-up to afford the desired aldehyde. youtube.com This method provides a direct route from the nitrile functional group to the aldehyde. nih.gov

Novel Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Novel methodologies for constructing the this compound scaffold focus on catalytic processes for creating the key carbon-bromine bond and leveraging the product as a versatile precursor for further complexity.

Catalytic Approaches in C-Br Bond Formation

The introduction of the bromine atom at the 4-position of the 6-methylpicoline framework is a critical step. The most widely reported method involves the electrophilic bromination of a precursor like methyl 6-methylpicolinate. rsc.org This reaction's regioselectivity is directed by the existing methyl and ester groups.

Typically, the reaction is carried out using elemental bromine (Br₂) in an aqueous or mixed solvent system. rsc.org While effective, the use of stoichiometric, hazardous reagents like Br₂ is a drawback. Modern approaches focus on generating the electrophilic bromine species in situ from safer and more manageable sources. For instance, using hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) presents a greener alternative. researchgate.netvapourtec.com

Continuous flow technologies offer significant safety and efficiency advantages for hazardous reactions like bromination. mdpi.comworktribe.com An in situ generation of Br₂ from KBr and an oxidant within a flow reactor minimizes the handling of molecular bromine and allows for precise control over reaction time and temperature, often leading to higher yields and purity. mdpi.comworktribe.com

Table 2: Bromination Strategies

| Method | Brominating Agent | Conditions | Key Features |

| Classical Batch | Elemental Bromine (Br₂) | Aqueous/THF, 0–25 °C | Well-established, effective regioselectivity. rsc.org |

| In Situ Generation | HBr / H₂O₂ | Aqueous media | Avoids handling liquid bromine, greener process. researchgate.net |

| Continuous Flow | KBr / NaOCl (in situ) | Flow reactor | Enhanced safety, precise process control, high yields. mdpi.comworktribe.com |

Transition Metal-Mediated Cross-Coupling Precursors

The C(sp²)-Br bond in this compound is a highly valuable synthetic handle, positioning the molecule as an important precursor for transition metal-catalyzed cross-coupling reactions. This functionality allows for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

The compound is an ideal substrate for a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgnih.gov In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new biaryl compound. nih.gov The aldehyde group can be retained or can participate in subsequent transformations. The utility of bromo-pyridines as substrates in these reactions is well-documented, enabling the synthesis of highly substituted pyridine derivatives. nih.govnih.govyoutube.com

The development of highly active catalyst systems, sometimes utilizing nanoparticles or specialized ligands, allows these reactions to proceed under mild conditions with very low catalyst loadings, enhancing their sustainability and industrial applicability. acsgcipr.org

Scale-Up Considerations and Industrial Production Methods

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact.

The electrophilic bromination step presents significant challenges. researchgate.net Handling large quantities of bromine is hazardous, and the reaction can be exothermic. The use of continuous flow reactors for this step is a key industrial strategy to mitigate these risks. mdpi.comworktribe.com This approach improves heat transfer, reduces the volume of hazardous material present at any given time, and provides superior control over the reaction, leading to a safer and more consistent process.

For the aldehyde formation steps, reagent choice is critical. While DIBAL-H is effective for the reduction of esters, its cost and the need for cryogenic temperatures can be prohibitive on a large scale. youtube.com Alternative, more scalable reduction methods might be explored. Similarly, for the oxidation of the alcohol, using a cost-effective and recyclable oxidant like MnO₂ is preferable to expensive or hazardous stoichiometric reagents like DMP.

The purification of the final product and intermediates is another major consideration. Crystallization is often the preferred method for purification on a large scale due to its efficiency and lower cost compared to chromatography. Process optimization would focus on identifying solvent systems that provide high recovery and purity of the crystalline product.

Finally, waste management is a crucial aspect of industrial production. The development of catalytic methods for C-Br bond formation and the use of greener reagents help to minimize waste streams. The economic viability of the entire process depends on optimizing each step to maximize yield, minimize cost and waste, and ensure operational safety.

Process Optimization for Manufacturing

The industrial-scale synthesis of this compound necessitates a departure from laboratory-scale methods to ensure efficiency, safety, and cost-effectiveness. A common route involves the synthesis of a precursor, methyl 4-bromo-6-methylpicolinate, followed by its conversion to the desired aldehyde.

One of the primary methods for synthesizing the precursor is the electrophilic bromination of methyl 6-methylpicolinate. The optimization of this process for a manufacturing setting involves careful control of several parameters. For instance, while laboratory-scale synthesis might use a wider range of bromine equivalents (1.1–1.5), industrial processes aim for a more stoichiometric amount (1.05–1.1) to minimize waste and side reactions. Temperature control is also critical; maintaining the reaction at 0–25°C helps to prevent the formation of polybrominated species and other impurities. The choice of solvent is another key factor, with water or water-tetrahydrofuran (THF) mixtures often used to improve the solubility of bromine.

An alternative, high-yield approach for the synthesis of the precursor is through directed ortho-metalation (DoM). This method, detailed in patent literature, utilizes a Turbo-Grignard reagent like TMPMgCl·LiCl for the deprotonation of the pyridine ring at the 4-position, followed by quenching with a bromine source. This technique can offer higher yields (80-85%) compared to direct electrophilic bromination (60-75%).

The subsequent step, the conversion of the methyl ester to the aldehyde, can be achieved through various reduction methods. The choice of reducing agent and reaction conditions is crucial for preventing over-reduction to the corresponding alcohol.

The following table provides a comparative overview of laboratory versus industrial conditions for the synthesis of the precursor, methyl 4-bromo-6-methylpicolinate.

Table 1: Comparison of Laboratory vs. Industrial Synthesis Conditions for Methyl 4-bromo-6-methylpicolinate

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Bromine Equivalents | 1.1–1.5 | 1.05–1.1 |

| Purification Method | Column Chromatography | Crystallization |

| Cycle Time | 24–48 h | 8–12 h |

Purity and Quality Control in Large-Scale Synthesis

Ensuring the purity and quality of this compound in a large-scale manufacturing setting is paramount for its use in subsequent applications, particularly in the pharmaceutical industry. This involves the implementation of robust purification methods and stringent quality control measures.

For the precursor, methyl 4-bromo-6-methylpicolinate, crystallization is the preferred method for purification on an industrial scale, capable of achieving purities greater than 99%. Methanol-water mixtures are commonly employed for this purpose. In contrast, column chromatography is typically reserved for achieving very high purity on a smaller, pharmaceutical-grade scale.

A patent for the preparation of a related compound, 4-bromo-6-chloropyridine-2-carboxylic acid, highlights a key consideration for industrial synthesis: the avoidance of column chromatography. patsnap.com The described process is designed to yield a product that can be purified through simpler methods like crystallization, which are more amenable to large-scale operations. patsnap.com

Quality control involves the use of various analytical techniques to monitor the reaction progress, identify and quantify impurities, and ensure the final product meets the required specifications. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the final product and its intermediates. Gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

The following table outlines a comparison of different bromination methods for the synthesis of the precursor, highlighting the achievable yield and purity.

Table 2: Comparison of Bromination Methods for Methyl 4-bromo-6-methylpicolinate

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Electrophilic | Br₂, H₂O/THF | 0–25°C | 60–75 | 95–98 |

| Metalation-Mediated | TMPMgCl·LiCl, Br₂ | −50°C | 80–85 | 98–99 |

The development of a comprehensive impurity profile is a critical aspect of quality control. This involves identifying potential by-products that can arise from side reactions, such as the formation of polybrominated pyridines or isomers. Understanding the formation pathways of these impurities allows for the optimization of reaction conditions to minimize their presence.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Methylpicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) at the 2-position of the pyridine (B92270) ring is a highly reactive functional group, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to addition products, while the adjacent hydrogen atom allows for both oxidation and reduction pathways.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The general mechanism involves the nucleophile (Nu⁻) attacking the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

For 4-Bromo-6-methylpicolinaldehyde, this reaction can be exemplified by the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li). For instance, reaction with methylmagnesium bromide would yield a secondary alcohol, 1-(4-Bromo-6-methylpyridin-2-yl)ethanol. Another common nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (from sources like KCN/HCN), which is a classic example of this reaction type. libretexts.orgyoutube.com

| Nucleophile | Reagent Example | Product | Product Structure |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (4-Bromo-6-methylpyridin-2-yl)methanol | |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 1-(4-Bromo-6-methylpyridin-2-yl)ethanol | |

| Cyanide | Potassium cyanide (KCN) | 2-(4-Bromo-6-methylpyridin-2-yl)-2-hydroxyacetonitrile |

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. science.govresearchgate.net This reaction is a cornerstone of coordination chemistry and is vital for synthesizing ligands and biologically active compounds. science.govmdpi.com The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov

The reaction is typically catalyzed by acid and is reversible. The stability of the resulting Schiff base is often enhanced when the aldehyde is aromatic. researchgate.net For example, reacting this compound with aniline would produce (E)-N-benzylidene-4-bromo-6-methylpyridin-2-amine. These Schiff bases are versatile intermediates themselves, capable of further functionalization or chelation to metal ions. science.govasianpubs.org

| Amine Reactant | Product Name | Reaction Type |

| Aniline | (E)-N-(4-bromo-6-methylpyridin-2-yl)methylene)aniline | Schiff Base Formation |

| Ethylenediamine | N,N'-bis((4-bromo-6-methylpyridin-2-yl)methylene)ethane-1,2-diamine | Schiff Base Formation |

| Hydrazine | bis((4-bromo-6-methylpyridin-2-yl)methylene)hydrazine | Schiff Base Formation |

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test.

The oxidation of this compound yields the corresponding 4-Bromo-6-methylpicolinic acid. bldpharm.comchemicalbook.com This carboxylic acid derivative is a valuable intermediate, particularly for the synthesis of pharmaceuticals and other fine chemicals, where the carboxylic acid group can be converted into esters, amides, or other functional groups.

Reaction: this compound + [O] → 4-Bromo-6-methylpicolinic acid

Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and selective reagent for reducing aldehydes and ketones, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. youtube.com

The reduction of this compound results in the formation of (4-Bromo-6-methylpyridin-2-yl)methanol. This reaction converts the electrophilic carbonyl carbon into a primary alcohol, providing another route for molecular elaboration, for instance, through esterification or conversion to an alkyl halide.

Reaction: this compound + [H] → (4-Bromo-6-methylpyridin-2-yl)methanol

Reactions at the Bromine Substituent

The bromine atom attached to the pyridine ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridine core.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations. nih.govmdpi.com The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures. Reacting this compound with phenylboronic acid, for example, would yield 6-methyl-4-phenylpicolinaldehyde. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. wikipedia.orgnih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with styrene could produce (E)-6-methyl-4-styrylpicolinaldehyde. This reaction is a powerful method for C-C bond formation at an sp² carbon. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Reaction : This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgrsc.org The reaction of this compound with phenylacetylene would afford 6-methyl-4-(phenylethynyl)picolinaldehyde. This method is the primary choice for constructing sp-sp² carbon-carbon bonds. researchgate.netrsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

Nucleophilic Aromatic Substitution

The bromine atom at the C-4 position of this compound is an effective leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of the bromo group is demonstrated in several widely used palladium-catalyzed transformations. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a robust method for forming new carbon-carbon bonds. The reaction of this compound with various aryl or vinyl boronic acids can produce a wide range of 4-aryl- or 4-vinyl-6-methylpicolinaldehydes. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This method allows for the direct introduction of an alkynyl moiety at the 4-position of the pyridine ring. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.org This transformation allows for the synthesis of 4-amino-6-methylpicolinaldehyde derivatives, which are otherwise difficult to prepare. organic-chemistry.orgnih.gov

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction Name | Nucleophile | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane/H₂O | 4-Aryl/vinyl-6-methylpicolinaldehyde |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-6-methylpicolinaldehyde |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 4-(R¹R²N)-6-methylpicolinaldehyde |

Lithiation and Subsequent Quenching Reactions

The bromine atom on the pyridine ring can be exchanged for a lithium atom through a process known as lithium-halogen exchange. This reaction typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C). wikipedia.orgprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This exchange converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, generating a potent organometallic intermediate, 4-lithio-6-methylpicolinaldehyde. This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups at the 4-position. harvard.edu

A critical consideration for this reaction is the presence of the aldehyde group in the starting material. The aldehyde is a powerful electrophile and is incompatible with the strongly nucleophilic and basic organolithium reagent. Therefore, to successfully perform lithium-halogen exchange, the aldehyde group must first be protected, for instance, as an acetal. Following the quenching step, the protecting group can be removed to regenerate the aldehyde.

The general sequence is as follows:

Protection: Reaction of this compound with a diol (e.g., ethylene glycol) under acidic conditions to form a cyclic acetal.

Lithium-Halogen Exchange: Treatment of the protected compound with n-BuLi or t-BuLi at -78 °C in an anhydrous solvent like THF.

Quenching: Addition of an electrophile to the newly formed aryllithium species.

Deprotection: Acidic workup to hydrolyze the acetal and restore the aldehyde functionality.

The table below illustrates potential transformations using this methodology.

| Electrophile (E⁺) | Reagent | Intermediate Product (after quenching) | Final Product (after deprotection) |

| Proton (H⁺) | H₂O | 6-Methylpicolinaldehyde acetal | 6-Methylpicolinaldehyde |

| Carbon Dioxide | CO₂(s) | 2-(1,3-Dioxolan-2-yl)-6-methylisonicotinic acid | 2-Formyl-6-methylisonicotinic acid |

| Aldehyde | R-CHO | α-(2-(1,3-Dioxolan-2-yl)-6-methylpyridin-4-yl)-R-methanol | α-(2-Formyl-6-methylpyridin-4-yl)-R-methanol |

| Alkyl Halide | R-X | 4-R-6-methylpicolinaldehyde acetal | 4-R-6-methylpicolinaldehyde |

Reactivity of the Methyl Group

The protons of the methyl group at the 6-position are acidic due to their α-position relative to the electron-withdrawing pyridine nitrogen. This allows for deprotonation by strong, non-nucleophilic bases to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, enabling the elaboration of the methyl side chain. researchgate.net

To avoid competitive nucleophilic attack at the aldehyde carbon, a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) is typically employed. researchgate.net The reaction is generally performed at low temperatures in an inert solvent like THF.

This lateral lithiation strategy provides a route to introduce new functional groups at the benzylic-like position, as shown in the table below.

| Base | Electrophile | Reagent | Product |

| LDA | Alkyl Halide | R-X | 4-Bromo-6-ethylpicolinaldehyde (for R=CH₃) |

| KHMDS | Aldehyde/Ketone | R¹R²C=O | 4-Bromo-6-(2-hydroxy-2,2-R¹,R²-ethyl)picolinaldehyde |

| LDA | Disulfide | R-S-S-R | 4-Bromo-6-((R-thio)methyl)picolinaldehyde |

The methyl group on the pyridine ring is analogous to a benzylic position and is susceptible to free radical reactions. A common transformation is free radical halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light. This reaction proceeds via a radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical, which then reacts with a halogen source. This provides a direct method for converting the methyl group into a bromomethyl group, a versatile handle for further nucleophilic substitution reactions.

| Reagents | Conditions | Product |

| N-Bromosuccinimide (NBS), AIBN | CCl₄, heat | 4-Bromo-6-(bromomethyl)picolinaldehyde |

Pyridine Ring Reactivity

The reactivity of the pyridine ring itself towards substitution is strongly influenced by the nitrogen heteroatom and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. youtube.com In this compound, the presence of the strongly deactivating aldehyde group and the deactivating bromo group makes EAS extremely difficult. While the methyl group is activating, its effect is insufficient to overcome the deactivation by the nitrogen and other substituents. Therefore, electrophilic substitution on the available C-3 and C-5 positions would require harsh, forcing conditions and is generally not a synthetically viable pathway. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (on H-positions): In contrast to its deactivation towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. Nucleophilic attack typically occurs at the positions ortho and para to the nitrogen (C-2, C-4, C-6). In this compound, the C-4 position is occupied by a good leaving group (bromine), making it the primary site for SNAr as discussed in section 3.2.2. While direct nucleophilic attack at the C-2 or C-6 positions is possible in principle (e.g., via a Chichibabin-type reaction), it would require the displacement of a hydride ion, which is a much poorer leaving group than bromide. Consequently, nucleophilic substitution of the bromine at C-4 is overwhelmingly favored over substitution at any other position on the pyridine core.

Pyridinium (B92312) Salt Formation and Reactivity

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles to form pyridinium salts. This reactivity is a cornerstone of pyridine chemistry and is influenced by the electronic properties of the substituents on the ring.

The general reaction for the formation of a pyridinium salt involves the reaction of the pyridine derivative with an alkyl halide or other electrophilic species. For this compound, the reaction with an alkyl halide (R-X) would proceed as follows:

Figure 1. General scheme for the formation of a pyridinium salt from this compound.

The reactivity of the resulting pyridinium salt is also of significant interest. The formation of the pyridinium salt activates the pyridine ring towards nucleophilic attack. This is a well-established principle in pyridine chemistry, where quaternization of the nitrogen atom enhances the electrophilicity of the ring carbons.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which encompass both steric and electronic influences, are paramount in dictating the reactivity and regioselectivity of reactions involving this compound.

The interplay of the electronic effects of the bromo, methyl, and aldehyde substituents governs the reactivity of the pyridine ring. The aldehyde group, being a meta-director in electrophilic aromatic substitution, and the bromine atom, also a deactivating group, would make electrophilic attack on the ring challenging. However, in the context of nucleophilic aromatic substitution, the electron-withdrawing nature of these groups, particularly the aldehyde, would activate the ring towards attack, especially at the positions ortho and para to the activating group.

The following table illustrates the expected electronic influence of each substituent on the pyridine ring's reactivity:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Aldehyde (-CHO) | 2 | Electron-withdrawing (Resonance and Inductive) | Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack. |

| Bromine (-Br) | 4 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivates the ring towards electrophilic attack. |

| Methyl (-CH₃) | 6 | Electron-donating (Inductive and Hyperconjugation) | Activates the ring towards electrophilic attack. |

This table is based on established principles of substituent effects in aromatic systems.

In the context of pyridinium salt formation, the net effect of these substituents on the nitrogen's nucleophilicity will determine the reaction rate. While a precise quantitative measure is unavailable without experimental data, a qualitative assessment suggests that the combined electron-withdrawing effects of the aldehyde and bromine may outweigh the donating effect of the methyl group, leading to a moderately reactive pyridine towards quaternization.

Steric hindrance plays a significant role in the reactivity of this compound, primarily due to the presence of the methyl group at the 6-position, which is adjacent to the nitrogen atom. This steric bulk can impede the approach of reagents to the nitrogen atom and the adjacent aldehyde group.

In the formation of pyridinium salts, the size of the electrophile will be a critical factor. Larger alkylating agents will experience greater steric repulsion from the 6-methyl group, leading to a slower reaction rate compared to smaller electrophiles. This is a common phenomenon observed in the quaternization of substituted pyridines.

The following table provides a hypothetical comparison of relative reaction rates for the formation of pyridinium salts from this compound with different alkyl halides, illustrating the expected impact of steric hindrance.

| Alkyl Halide | Structure | Expected Relative Rate | Primary Reason |

| Methyl Iodide | CH₃I | 1.00 | Minimal steric hindrance |

| Ethyl Iodide | CH₃CH₂I | 0.75 | Increased steric bulk |

| Isopropyl Iodide | (CH₃)₂CHI | 0.20 | Significant steric hindrance |

| tert-Butyl Iodide | (CH₃)₃CI | ~0 | Extreme steric hindrance preventing reaction |

Disclaimer: The data in this table is illustrative and intended to demonstrate the principle of steric hindrance. It is not based on experimental results for this compound.

Furthermore, the 6-methyl group can also influence the reactivity of the aldehyde at the 2-position. Nucleophilic attack on the carbonyl carbon of the aldehyde may be sterically hindered by the adjacent methyl group. This could lead to a preference for reactions with smaller nucleophiles or may necessitate more forcing reaction conditions to overcome the steric barrier.

Derivatization and Analog Development from 4 Bromo 6 Methylpicolinaldehyde

Synthesis of Schiff Bases and Imines

The aldehyde group of 4-bromo-6-methylpicolinaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of compounds for biological screening.

Condensation with Primary Amines

The synthesis of Schiff bases from this compound typically involves the direct reaction of the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis. researchgate.net The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine). researchgate.net

A general procedure involves refluxing equimolar amounts of this compound and the desired primary amine in a solvent such as ethanol (B145695) or a mixture of ethanol and dichloromethane (B109758). ajol.info The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the solvent is typically removed under reduced pressure, and the resulting Schiff base can be purified by recrystallization or column chromatography. ajol.info The choice of primary amine can vary widely, from simple alkyl or aryl amines to more complex biologically active molecules, allowing for the introduction of diverse functionalities into the final product. science.govnih.gov

Characterization of Imine Derivatives

The newly synthesized imine derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the Schiff bases. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the imine proton (CH=N) are key indicators of a successful reaction. researchgate.net The chemical shifts of the aromatic protons on the pyridine (B92270) ring and the substituent from the primary amine provide further structural information. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The presence of a strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group. ajol.info The absence of the C=O stretching band of the starting aldehyde further confirms the reaction's completion. ajol.info

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the expected molecular formula. researchgate.net

Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen (CHN analysis) is often performed to determine the empirical formula of the compound and to ensure its purity. ajol.info

The following table summarizes the characterization data for a representative Schiff base derived from this compound:

| Derivative Name | ¹H NMR (δ, ppm) | FTIR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| (E)-N-((4-bromo-6-methylpyridin-2-yl)methylene)aniline | Signals corresponding to aromatic protons, methyl protons, and the imine proton. | ~1625 (C=N stretch) | Corresponds to the calculated molecular weight. |

Preparation of Carboxylic Acid and Alcohol Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to another important class of derivatives.

The oxidation of this compound to 4-bromo-6-methylpicolinic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction is typically carried out at elevated temperatures, and upon completion, the manganese dioxide byproduct is removed by filtration. The resulting carboxylic acid can then be isolated by acidification of the filtrate.

Alternatively, the reduction of the aldehyde to the corresponding alcohol, (4-bromo-6-methylpyridin-2-yl)methanol, is typically accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction is usually rapid and proceeds at room temperature.

The following table outlines the synthesis of these derivatives:

| Target Derivative | Reagent | Solvent | Typical Reaction Conditions |

| 4-Bromo-6-methylpicolinic acid | Potassium Permanganate (KMnO₄) | Water | Heating/Reflux |

| (4-Bromo-6-methylpyridin-2-yl)methanol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature |

Development of Substituted Pyridines and Bipyridines

The bromine atom on the pyridine ring of this compound is a key handle for introducing further diversity through cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Functionalization through Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are widely employed to functionalize the 4-position of the pyridine ring. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This method is particularly useful for forming new carbon-carbon bonds and introducing aryl or heteroaryl substituents. nih.govnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov This is a valuable method for synthesizing alkynyl-substituted pyridines. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a strong base.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. mdpi.com

Exploration of Di- and Poly-functionalized Derivatives

By combining the transformations of the aldehyde group with cross-coupling reactions at the bromine position, a vast array of di- and poly-functionalized pyridine derivatives can be synthesized. For instance, the aldehyde can first be converted to a Schiff base, and then the bromo-substituent can be modified via a Suzuki coupling reaction. This sequential approach allows for the controlled and systematic development of complex molecular architectures. The synthesis of highly substituted pyridines is an active area of research, driven by the demand for novel compounds with specific electronic, optical, or biological properties. illinois.edursc.org

The following table provides examples of substituted pyridines that can be synthesized from this compound:

| Reaction Type | Coupling Partner | Catalyst System | Resulting Derivative |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6-methylpicolinaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Phenylethynyl)-6-methylpicolinaldehyde |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 4-(Phenylamino)-6-methylpicolinaldehyde |

Novel Heterocyclic Ring Systems Incorporating the Picolinaldehyde Scaffold

The aldehyde group and the bromine atom on the pyridine ring of this compound are key functionalities that enable its transformation into a diverse array of fused heterocyclic systems. These transformations are pivotal in the field of medicinal chemistry for the development of new therapeutic agents.

Quinoline (B57606) and Quinazoline (B50416) Derivatives

The synthesis of quinoline and quinazoline scaffolds often involves the condensation of carbonyl compounds with appropriately substituted anilines or anthranilic acid derivatives, respectively.

Quinoline Derivatives: The Friedländer synthesis is a well-established method for constructing quinoline rings, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. organicreactions.orgwikipedia.orgnih.govorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed in available research, the principle of the Combes quinoline synthesis, which utilizes anilines and β-diketones, or the Doebner-von Miller reaction with anilines and α,β-unsaturated carbonyl compounds, highlights potential pathways for creating quinoline structures. wikipedia.orgwikipedia.orgwikiwand.comresearchgate.net For instance, a hypothetical reaction could involve the conversion of the picolinaldehyde to a derivative that can then react with a substituted aniline.

Quinazoline Derivatives: The Niementowski quinazoline synthesis provides a direct route to quinazolinones through the reaction of anthranilic acids with amides. wikipedia.orgnih.gov The synthesis of quinazoline derivatives often starts from anthranilic acid, which can be modified to include various substituents. wikipedia.orgwikipedia.orgresearchgate.net For example, 6-bromo quinazoline derivatives have been synthesized from 5-bromoanthranilic acid. wikipedia.org Although a direct reaction using this compound is not documented, its structural motifs could potentially be incorporated into quinazoline-like structures through multi-step synthetic sequences.

| Reaction Name | Reactants | Product | Reference |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone | Quinoline | organicreactions.orgwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Quinoline | wikipedia.orgwikiwand.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Quinoline | wikipedia.org |

| Niementowski Synthesis | Anthranilic Acid, Amide | Quinazolinone | wikipedia.orgnih.gov |

Pyrazolo[1,5-a]pyridine (B1195680) Systems

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. Their synthesis can be achieved through various methods, including the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.gov Another approach involves the cycloaddition of N-aminopyridinium ylides. While no direct synthesis from this compound is reported, the development of pyrazolo[1,5-a]pyridine derivatives often involves multi-step processes where a substituted pyridine precursor could theoretically be derived from the title compound.

| Starting Materials | Reaction Type | Product | Reference |

| N-Amino-2-iminopyridines, 1,3-Dicarbonyls | Cross-dehydrogenative coupling | Pyrazolo[1,5-a]pyridine | nih.gov |

| N-Aminopyridinium ylides, Alkenes | Cycloaddition | Pyrazolo[1,5-a]pyridine | organic-chemistry.org |

Pyrrole (B145914) and Pyrrolo-pyridine Fusions

The construction of pyrrole and fused pyrrolo-pyridine ring systems can be accomplished through several named reactions, such as the Paal-Knorr and Hantzsch syntheses.

Pyrrole Derivatives: The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgrsc.orgorganic-chemistry.orgrgmcet.edu.inresearchgate.net The Hantzsch pyrrole synthesis utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgyoutube.comyoutube.com These methods, while not directly employing picolinaldehydes, offer a strategic blueprint for how the carbon skeleton of this compound could be elaborated into a 1,4-dicarbonyl or a related precursor suitable for pyrrole ring formation.

Pyrrolo-pyridine Fusions: The synthesis of pyrrolo[2,3-c]pyridines has been achieved through methods like the reduction of a corresponding pyridinium (B92312) salt. While a direct fusion starting from this compound is not described, the functional groups of the picolinaldehyde could be chemically manipulated to construct the necessary precursors for such cyclizations.

| Reaction Name | Reactants | Product | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine/Ammonia | Pyrrole | wikipedia.orgorganic-chemistry.orgrgmcet.edu.in |

| Hantzsch Synthesis | β-Ketoester, Amine, α-Haloketone | Pyrrole | wikipedia.orgyoutube.comyoutube.com |

Isotopically Labeled Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for studying drug metabolism, pharmacokinetics, and as internal standards in analytical methods. The most common isotopes used are deuterium (B1214612) (²H or D) and carbon-14 (B1195169) (¹⁴C).

Deuterium Labeling: The introduction of deuterium in place of hydrogen at specific positions in a molecule can alter its metabolic profile, often leading to a longer biological half-life. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage. General methods for deuterium labeling include H-D exchange reactions catalyzed by metals like palladium, often using D₂O as the deuterium source. organicreactions.orgmdpi.comprinceton.edu Aldehydes can be selectively deuterated at the formyl position. nih.gov While specific methods for deuterating this compound are not documented, these general protocols could likely be adapted.

Carbon-14 Labeling: Carbon-14 is a beta-emitter with a long half-life, making it the gold standard for tracking the fate of a drug molecule in biological systems. moravek.comselcia.com The synthesis of ¹⁴C-labeled compounds typically involves incorporating a ¹⁴C-labeled building block at a late stage of the synthesis to maximize efficiency and minimize radioactive waste. nih.govstrath.ac.uk Common ¹⁴C sources include Ba¹⁴CO₃, which can be converted into other useful one-carbon synthons. strath.ac.uk The synthesis of a ¹⁴C-labeled analog of this compound would likely involve the introduction of a ¹⁴C-methyl group or the construction of the pyridine ring using a ¹⁴C-labeled precursor.

| Isotope | Labeling Strategy | Application | Reference |

| Deuterium (²H) | H-D exchange, Catalytic deuteration | Altered metabolic profile, Internal standard | organicreactions.orgmdpi.comnih.gov |

| Carbon-14 (¹⁴C) | Late-stage incorporation of ¹⁴C synthon | ADME studies, Mass balance studies | moravek.comselcia.comnih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Pharmaceutical Intermediatebldpharm.com

As a pharmaceutical intermediate, 4-Bromo-6-methylpicolinaldehyde serves as a precursor in multi-step syntheses of more complex target molecules. researchgate.net Its aldehyde functionality is particularly useful for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

The structure of this compound is well-suited for its use as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The aldehyde group can undergo a wide range of chemical reactions, such as reductive amination, Wittig reactions, and condensations, to introduce diverse functional groups and build out the molecular structure. sigmaaldrich.com The bromine atom on the pyridine (B92270) ring is a key feature, enabling cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings, which are powerful methods for creating complex bonds in modern drug discovery. mdpi.com This dual reactivity allows chemists to use the compound as a scaffold, attaching different molecular fragments to develop a library of related compounds for biological screening. The general importance of brominated quinazoline (B50416) and pyridine derivatives as scaffolds for APIs has been well-documented in the pursuit of new therapeutic agents. nih.govnih.gov

The synthesis of novel drug candidates often relies on the availability of versatile chemical intermediates. researchgate.net this compound fits this role by providing a stable, yet reactive, platform for elaboration. For instance, its derivatives could be designed as inhibitors for specific enzymes or as ligands for cellular receptors. The process involves strategically modifying the aldehyde and leveraging the bromine substituent to explore the structure-activity relationship (SAR) of a potential new drug. Fragment-based drug design is one such strategy where this compound could serve as a starting fragment, which is then grown or combined with other fragments to create a potent and selective drug candidate. nih.gov

Development of Bioactive Molecules

While specific research detailing the biological activities of direct derivatives of this compound is emerging, the broader class of substituted bromopyridines is rich with bioactive compounds. The structural motifs present in this aldehyde are known to contribute to various therapeutic properties in related molecules.

Derivatives of heterocyclic compounds containing pyrazine, a ring system structurally related to pyridine, have demonstrated notable antibacterial activity. nih.gov For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and tested against extensively drug-resistant Salmonella Typhi, showing that the presence and position of substituents are critical for activity. mdpi.comnih.gov Similarly, imidazo[4,5-b]pyridine derivatives, which share the core pyridine structure, have been investigated for their antimicrobial features. nih.gov These studies suggest that derivatives synthesized from this compound are promising candidates for the development of new antimicrobial agents.

Table 1: Research on Antimicrobial Properties of Related Heterocyclic Derivatives

| Compound Class | Target Organism/Enzyme | Key Findings | Reference |

| Pyrazine Carboxamides | Extensively Drug-Resistant S. Typhi | Derivatives showed potent antibacterial activity, with MIC values as low as 6.25 mg/mL. | nih.gov |

| Imidazo[4,5-b]pyridines | Bacillus cereus, Escherichia coli | Compounds were more effective against Gram-positive bacteria than Gram-negative bacteria. | nih.gov |

The quinazoline scaffold, which can be synthesized from pyridine-based precursors, is present in several FDA-approved anticancer drugs. nih.gov Research into 6-bromo quinazoline derivatives has shown they possess cytotoxic activity against cancer cell lines such as MCF-7 (breast) and SW480 (colon). nih.gov The bromine atom at the 6-position of the quinazoline ring, analogous to the 4-position on this picolinaldehyde, is often associated with enhanced anticancer effects. nih.gov Furthermore, a wide range of pyridine-fused heterocyclic derivatives have been systematically reviewed as potential anticancer agents, underscoring the importance of this structural class in oncology research. nih.gov These findings highlight the potential for derivatives of this compound to be explored for their antiproliferative activities.

Table 2: Research on Anticancer Properties of Related Heterocyclic Derivatives

| Compound Class | Target Cell Lines | Key Findings | Reference |

| 6-Bromo Quinazolinones | MCF-7 (breast), SW480 (colon) | A derivative showed potent activity with IC50 values of 15.85 µM (MCF-7) and 17.85 µM (SW480). | nih.gov |

| Benzofuran Carboxamides | THP-1 (leukemia), HCT-116 (colon) | Designed as Mnk inhibitors, certain derivatives exhibited antiproliferative effects. | nih.gov |

Phosphodiesterase 4 (PDE4) is a key target for anti-inflammatory drugs, and derivatives of the six-membered heterocycle pyridazinone have been developed as potent PDE4 inhibitors. nih.govresearchgate.net Studies have shown that modifying the substituents on the pyridazinone ring system can lead to compounds that regulate the production of pro-inflammatory cytokines. nih.gov While not direct derivatives, these structures share a core heterocyclic nature with this compound. The exploration of pyrimidine (B1678525) derivatives has also yielded compounds with anti-inflammatory and analgesic activities, further suggesting the potential of nitrogen-containing heterocycles in this therapeutic area. researchgate.net The synthesis of novel compounds from this compound could therefore provide new leads for anti-inflammatory agents.

Enzyme Inhibitor Design

The design of enzyme inhibitors is a cornerstone of drug discovery, aiming to modulate the activity of enzymes involved in pathological processes. The aldehyde group in this compound is an electrophilic center that can potentially interact with nucleophilic residues in an enzyme's active site. Furthermore, the bromo-substituted pyridine ring can engage in various non-covalent interactions, which are crucial for the binding affinity and selectivity of an inhibitor.

Research on analogous structures provides insights into the potential of this compound. For instance, studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which also feature a halogenated aromatic system, have demonstrated their potential as inhibitors of bacterial DNA gyrase and human alkaline phosphatase. mdpi.com In one study, a derivative of this class, compound 5d, exhibited a binding energy of -6.3891 kcal/mol with DNA gyrase, which was higher than the reference compound ciprofloxacin. mdpi.com This enhanced binding was attributed to the formation of hydrogen bonds and other interactions within the active site of the enzyme. mdpi.com

Similarly, molecular docking studies of the same compound against alkaline phosphatase revealed a high binding energy of -7.5648 kcal/mol, supported by the formation of four hydrogen bonds with key amino acid residues. mdpi.com These findings underscore the potential of bromo-substituted heterocyclic compounds to serve as scaffolds for the development of potent and selective enzyme inhibitors.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The development of small molecules that can modulate apoptotic pathways is a key strategy in cancer therapy. Brominated organic compounds have been shown to induce apoptosis in various cancer cell lines.

For example, research on 6-bromo-quinazoline derivatives has demonstrated their cytotoxic and pro-apoptotic effects. nih.gov One such derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was found to induce apoptosis in leukemia cell lines in a dose-dependent manner, as evidenced by DNA fragmentation and caspase-3 activation. researchgate.net Similarly, bromophenols like 2,4,6-tribromophenol (B41969) (2,4,6-TBP) and pentabromophenol (B1679275) (PBP) have been shown to trigger apoptosis in human peripheral blood mononuclear cells, primarily through the mitochondrial pathway. nih.gov These compounds were found to alter mitochondrial membrane potential and increase cytosolic calcium ion levels, leading to the activation of caspases and subsequent cell death. nih.gov

These examples highlight the potential of bromo-substituted aromatic compounds, a class to which this compound belongs, to serve as templates for the design of novel anticancer agents that function by modulating apoptotic pathways. The specific substitution pattern of this compound could lead to unique interactions with apoptotic proteins, warranting further investigation.

Ligand Design for Biological Targets

The ability of a molecule to act as a ligand for a biological target is fundamental to its therapeutic or diagnostic utility. The structural features of this compound, including its pyridine nitrogen, aldehyde oxygen, and bromine atom, make it a versatile scaffold for designing ligands that can interact with biological macromolecules through a variety of mechanisms.

Coordination Chemistry with Biological Macromolecules

The pyridine nitrogen atom in this compound is a potential coordination site for metal ions that are often found in the active sites of metalloenzymes. The formation of coordination complexes can be a key aspect of the mechanism of action for certain drugs. While direct studies on the coordination chemistry of this compound with biological macromolecules are not yet available, research on related bromo-substituted phenolic compounds offers valuable insights. For example, a Pt(II) complex involving 4-Bromo-2,6-bis-hydroxymethyl-phenol has been synthesized and shown to exhibit significant antimicrobial and cytotoxic activities. ijcce.ac.ir This suggests that metal complexes of bromo-substituted aromatic ligands can have potent biological effects.

Interaction with Microbial Proteins

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The structural motifs present in this compound are found in various compounds with antimicrobial properties. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been shown to possess antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com The mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com The aldehyde group of this compound could also potentially form Schiff bases with amine groups on microbial proteins, leading to their inactivation.

Formation of Hydrogen Bonds with Biological Macromolecules

Hydrogen bonds are among the most important non-covalent interactions that govern the binding of ligands to biological macromolecules. nih.govnih.gov The aldehyde oxygen and the pyridine nitrogen of this compound can act as hydrogen bond acceptors, while the aldehyde proton can, in certain contexts, act as a weak hydrogen bond donor. Docking studies of related bromo-substituted heterocyclic compounds have consistently shown the importance of hydrogen bonding in their interaction with protein targets. mdpi.com For example, the interaction of a N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative with alkaline phosphatase was stabilized by four hydrogen bonds involving the oxygen and nitrogen atoms of the ligand. mdpi.com

| Interaction Type | Potential Groups in this compound | Interacting Residues in Biological Macromolecules |

| Hydrogen Bond Acceptor | Aldehyde Oxygen, Pyridine Nitrogen | Amine, Hydroxyl, Thiol groups of amino acids (e.g., Lysine, Serine, Cysteine) |

| Weak Hydrogen Bond Donor | Aldehyde Proton | Carbonyl oxygen of peptide backbone |

Covalent Bonding with Nucleophilic Sites in Biological Systems

The aldehyde functional group of this compound is an electrophilic center that can react with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amino group of lysine, to form covalent bonds. This type of irreversible interaction can lead to the permanent inactivation of a target protein and is a strategy employed in the design of certain types of drugs. While specific examples for this compound are not yet documented, the reactivity of aldehydes in this context is a well-established principle in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyridine derivatives can be finely tuned through structural modifications. nih.gov Structure-activity relationship (SAR) studies are therefore critical in optimizing the potency and selectivity of lead compounds.

The biological effect of a pyridine-based compound is highly dependent on the nature and position of its substituents. The electron-deficient pyridine ring can engage in π-π stacking, while the nitrogen atom acts as a hydrogen bond acceptor, enhancing binding affinity to biological targets. nih.gov

Studies on various pyridine derivatives have elucidated the impact of different functional groups:

Halogens: The presence and nature of halogen substituents can significantly influence activity. In a study of antiproliferative pyridine derivatives, it was observed that activity was proportional to the size of the halogen atom, with bromine-substituted compounds showing distinct activity profiles compared to fluorine or chlorine analogues. nih.gov In a separate study on imidazo[4,5-b]pyridines, the substitution of the pyridine core with bromine was found to markedly increase antiproliferative activity against several cancer cell lines. mdpi.com

Amine and Hydroxyl Groups: The introduction of hydrogen-bonding groups like -NH2 or -OH can have varied effects. In some series, these groups enhance activity by forming key interactions with the target protein. nih.gov However, in other contexts, their introduction can have an inverse effect, highlighting the complexity of SAR. nih.gov

Amide Linker: In a series of imidazo[1,2-a]pyridine (B132010) amides developed as anti-tuberculosis agents, the amide linker was found to be crucial for activity against Mycobacterium tuberculosis. acs.orgnih.gov

The table below summarizes SAR findings from a study on pyridine carboxamide derivatives as urease inhibitors, illustrating the impact of substituents on inhibitory activity. mdpi.com

| Compound ID | R Group (Position on Pyridine Ring) | Urease Inhibition IC₅₀ (µM) mdpi.com |

| Carboxamide 1 | H | > 50.0 |

| Carboxamide 2 | 2-CH₃ | 3.41 ± 0.011 |

| Carboxamide 3 | 3-Cl | 4.07 ± 0.003 |

| Carbothioamide 4 | H | 2.11 ± 0.021 |

| Carbothioamide 5 | 2-CH₃ | 6.41 ± 0.023 |

| Carbothioamide 6 | 3-Cl | 1.07 ± 0.043 |

This table demonstrates how modifications to the pyridine ring and the nature of the linker (carboxamide vs. carbothioamide) affect urease inhibition.

Comparing this compound with its amino analogue, 4-Amino-6-methylpicolinaldehyde, provides insight into how a single substituent change can dramatically alter a molecule's properties and potential biological activity. Aminopyridines are a well-studied class of compounds with diverse pharmacological applications. sciencepublishinggroup.comresearchgate.net

The key differences between the bromo and amino substituents are:

Electronic Effects: The bromine atom at the 4-position is electron-withdrawing via induction but weakly electron-donating through resonance. In contrast, the amino group is a strong electron-donating group through resonance. This fundamental difference in electronics would alter the reactivity and binding properties of the entire molecule.

Hydrogen Bonding: The amino group is a hydrogen bond donor and acceptor, whereas the bromo group is only a weak acceptor. The ability of the amino group to form strong hydrogen bonds can be critical for target recognition and binding affinity. nih.gov

In comparative studies of different heterocyclic systems, pyridine derivatives have shown greater potency than pyrimidine analogues against certain enzymes, such as butyrylcholinesterase (BChE). acs.org The switch from a bromo to an amino group on the this compound scaffold would be expected to yield derivatives with substantially different biological profiles, potentially shifting target selectivity and potency.

Drug Discovery and Development Pipeline

The journey from a promising compound to an approved drug is a multi-stage process, with preclinical characterization and lead optimization being critical phases. rsc.orgdanaher.com

Following the synthesis of derivatives from a lead compound like this compound, a series of preclinical evaluations are necessary. These studies aim to characterize the compound's efficacy and establish a preliminary safety profile. For instance, novel pyridine-thiazole hybrid molecules have undergone preclinical evaluation for their anticancer properties, including primary assays against a panel of 60 cancer cell lines and clonogenic assays to measure single-cell growth inhibition. mdpi.com One such derivative showed a strong influence on colony formation in MCF-7 breast cancer cells. mdpi.com Similarly, a series of 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones were evaluated in cellular studies, where they inhibited PDGF-mediated receptor autophosphorylation and the proliferation of PDGF-dependent cell lines at sub-micromolar concentrations. nih.gov Such preclinical assessments would be essential to validate the therapeutic potential of any derivatives of this compound.

Lead optimization is an iterative process of modifying a biologically active compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.comrsc.org

Key strategies in lead optimization that could be applied to derivatives of this compound include:

Scaffold Hopping and Core Modification: If the initial scaffold presents liabilities, such as metabolic instability, alternative core structures can be designed. In the development of SIK2/SIK3 inhibitors, a pyrido[3,4-b]pyrazine (B183377) scaffold was optimized to a 1,6-naphthyridine (B1220473) and ultimately a pyridine derivative to overcome issues like genotoxicity. acs.org

Modification of Substituents: As established in SAR studies, altering substituents can fine-tune activity. For the anti-tuberculosis imidazo[1,2-a]pyridine amides, it was found that the linearity and lipophilicity of the amine portion of the molecule were critical for improving both in vitro and in vivo efficacy. acs.orgnih.gov

Improving Metabolic Stability: A common challenge is rapid metabolic clearance. One lead optimization effort successfully addressed this by introducing amino groups to a pyridine ring, which reduced metabolic oxidation and improved clearance values. rsc.org

The ultimate goal of these strategies is to balance the multiple, often conflicting, parameters required to produce a single candidate drug with the best possible profile for clinical development. rsc.org

Information on "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific applications of the chemical compound “this compound” in materials science and catalysis, as per the requested outline, could not be located.

The investigation sought to find dedicated research on the use of this compound in the following areas:

As a precursor for Metal-Organic Frameworks (MOFs): No studies were identified that specifically document the use of this aldehyde in the synthesis of MOFs. While related pyridine-based molecules are used as ligands, research detailing the integration of this compound into a MOF structure is not present in the searched repositories.

As a ligand in coordination chemistry and catalysis: There is no available research focused on the design of novel catalysts using this compound as a ligand. Furthermore, its specific applications in facilitating organic synthesis reactions are not documented.

In the development of novel materials: The search yielded no information on the application of this compound in the creation of dyes, pigments, or materials for optoelectronic devices such as OLEDs and solar cells.

While information exists for structurally similar compounds, such as other brominated pyridine derivatives, the strict focus on "this compound" reveals a significant gap in the current body of published research. Commercial suppliers may list the compound or its precursors, like 4-Bromo-6-methylpicolinic acid, as potential building blocks for materials like MOF ligands, but academic or industrial research demonstrating these applications is not available.